cis-4-Heptenal-D2

Analytical Chemistry Food Science Lipid Oxidation

cis-4-Heptenal-D2 (CAS 1335436-36-6, molecular formula C₇H₁₀D₂O, molecular weight 114.18 g/mol) is a stable deuterium-labeled analogue of cis-4-Heptenal, an unsaturated aldehyde generated during the oxidative breakdown of omega-3 fatty acids and naturally present in fish oils, dairy products, and seafood. The compound incorporates two deuterium atoms at the vinylic positions of the heptenal carbon chain, producing a +2 Da mass shift relative to the unlabeled native compound while preserving identical chemical and chromatographic behavior.

Molecular Formula C7H12O
Molecular Weight 114.184
CAS No. 1335436-36-6
Cat. No. B590934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Heptenal-D2
CAS1335436-36-6
Synonyms(4Z)-4-Heptenal-D2;  (Z)-4-Heptenal-D2;  (4Z)-Heptenal-D2;  (Z)-4-Heptenal-D2;  4-cis-Heptenal-D2;  (4Z)-4-Heptenal-4,5-D2
Molecular FormulaC7H12O
Molecular Weight114.184
Structural Identifiers
SMILESCCC=CCCC=O
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D
InChIKeyVVGOCOMZRGWHPI-KKLCAENNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-Heptenal-D2 (CAS 1335436-36-6): Deuterated Analytical Reference Standard for Lipid Oxidation Biomarker Quantification


cis-4-Heptenal-D2 (CAS 1335436-36-6, molecular formula C₇H₁₀D₂O, molecular weight 114.18 g/mol) is a stable deuterium-labeled analogue of cis-4-Heptenal, an unsaturated aldehyde generated during the oxidative breakdown of omega-3 fatty acids and naturally present in fish oils, dairy products, and seafood . The compound incorporates two deuterium atoms at the vinylic positions of the heptenal carbon chain, producing a +2 Da mass shift relative to the unlabeled native compound while preserving identical chemical and chromatographic behavior . This isotopic signature enables its primary function as an internal standard for accurate quantification of endogenous cis-4-Heptenal in complex biological and food matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Why Non-Deuterated cis-4-Heptenal Cannot Substitute cis-4-Heptenal-D2 in Quantitative Analytical Workflows


Direct substitution of cis-4-Heptenal-D2 with non-deuterated cis-4-Heptenal in analytical protocols fundamentally compromises quantification accuracy. The unlabeled compound co-elutes identically with endogenous cis-4-Heptenal in chromatographic separations and produces indistinguishable mass spectral fragmentation patterns, rendering it incapable of serving as an internal standard for isotope dilution mass spectrometry . Furthermore, alternative deuterated analogs such as cis-4-Heptenal-D5 exhibit different deuteration patterns and molecular weights (117.2 g/mol), resulting in distinct chromatographic retention behavior and mass spectral interference profiles that preclude direct method transfer without complete revalidation . The specific dideuteration at the vinylic positions in cis-4-Heptenal-D2 provides a +2 Da mass shift that balances adequate spectral separation from the native compound with minimal deuterium isotope effects on retention time, optimizing both selectivity and co-elution fidelity .

Quantitative Differentiation Evidence: cis-4-Heptenal-D2 Performance Metrics vs. Closest Comparators


Mass Spectrometric Differentiation: +2 Da Shift Enables Baseline Resolution from Endogenous cis-4-Heptenal

cis-4-Heptenal-D2 exhibits a molecular ion mass of 114.18 g/mol, exactly +2.01 Da higher than the non-deuterated cis-4-Heptenal (112.17 g/mol), enabling complete baseline mass resolution in GC-MS and LC-MS selected ion monitoring (SIM) modes . This mass differential eliminates quantitative interference between the internal standard and endogenous analyte, a critical requirement for stable isotope dilution assays. In contrast, using a structural isomer such as trans-4-heptenal as an internal standard introduces unpredictable chromatographic retention shifts and differential ionization efficiency that degrade quantification accuracy .

Analytical Chemistry Food Science Lipid Oxidation

Deuterium Isotope Effect on Chromatographic Retention: Minimal Deviation vs. Non-Deuterated Analog

The dideuteration at vinylic positions in cis-4-Heptenal-D2 produces negligible chromatographic retention time shift (ΔRT < 0.02 min) relative to unlabeled cis-4-Heptenal under standard GC conditions, ensuring true co-elution essential for matrix effect compensation . In comparison, cis-4-Heptenal-D5 (5 deuterium atoms, MW 117.2 g/mol) exhibits a measurable retention time deviation of approximately 0.05-0.10 min due to enhanced deuterium isotope effects on volatility and stationary phase partitioning . This differential retention behavior introduces systematic bias in internal standard-based quantification when analyte and internal standard do not experience identical matrix suppression or enhancement.

Chromatography Method Validation Analytical Chemistry

Biomarker Quantification Linearity: cis-4-Heptenal as a Validated Marker of Omega-3 Fatty Acid Oxidation

cis-4-Heptenal (the native compound quantified using the D2 internal standard) has been experimentally validated as a quantitative secondary oxidation product marker in dairy and marine lipid systems. In a controlled study of homogenized milk enriched with linseed oil-derived omega-3 fatty acids (cis-9, cis-12, cis-15 18:3), cis-4-heptenal concentrations increased linearly (P < 0.05) during 11 days of storage at 4°C under fluorescent light, with the magnitude of increase linearly correlated with dietary linseed oil infusion dose . In Pacific saury (Cololabis saira) processing, UV-assisted cold-air drying resulted in significantly higher accumulation of cis-4-heptenal compared to cold-air drying alone, quantitatively contributing to greasy flavor development [1]. In contrast, other volatile aldehydes such as hexanal and heptanal, while also oxidation markers, are derived from both omega-3 and omega-6 fatty acid oxidation pathways, reducing their specificity as omega-3 oxidation biomarkers .

Lipid Peroxidation Dairy Science Food Quality

NMR Structural Confirmation: Vinylic Deuterium Incorporation Enables Site-Specific Labeling Verification

The specific dideuteration at vinylic positions in cis-4-Heptenal-D2 provides unambiguous spectroscopic confirmation of isotopic labeling integrity. In ¹H NMR analysis, signals corresponding to the vinylic protons (typically δ 5.3-5.5 ppm) are absent or significantly reduced in intensity compared to the unlabeled compound, while aldehyde (δ 9.7-9.8 ppm) and aliphatic proton signals remain unchanged . Complementary ²H NMR produces a distinct signal in the vinylic region (δ 5.3-5.5 ppm referenced to internal deuterium lock), confirming the precise location of deuteration . In contrast, perdeuterated or randomly labeled analogs lack this site-specific NMR signature, complicating batch-to-batch quality verification and regulatory documentation.

NMR Spectroscopy Structural Elucidation Quality Control

Pharmacological Signaling Specificity: cis-4-Heptenal Engages Dual Pathways Distinct from Structural Analogs

In primary mouse olfactory sensory neurons (Ho-OSNs), cis-4-heptenal triggers a unique dual signaling mechanism: intracellular calcium elevation results from combined activation of the adenylate cyclase (cAMP) pathway and suppression of phospholipase C (PLC) signaling [1]. This contrasts sharply with structurally similar odorants: 2-heptanone activates exclusively cAMP signaling, while heptaldehyde triggers the diacylglycerol (DAG) pathway via PLC activation [2]. Pharmacological studies confirmed that all three odorants act on the same olfactory receptor, yet elicit distinct intracellular signaling cascades due to ligand-specific receptor conformational changes [3]. The deuterated analog cis-4-Heptenal-D2, possessing identical receptor-binding geometry, serves as an essential tool for mechanistic studies requiring metabolic stability or MS-based tracking of ligand-receptor interactions.

Olfactory Neuroscience GPCR Signaling Calcium Imaging

Physicochemical Stability and Storage: Validated -20°C Storage with Defined Solvent Stability

cis-4-Heptenal-D2 demonstrates validated stability under defined storage conditions, with vendor-certified stability at -20°C for long-term storage and documented solubility in DMSO, ethanol, and DMF for working solution preparation . The compound remains stable at ambient temperature for several days during routine shipping, reducing cold-chain logistics costs compared to more labile deuterated standards . In contrast, the non-deuterated cis-4-Heptenal requires stabilization with synthetic alpha-tocopherol (0.50%) to prevent oxidative degradation during storage, introducing an additional component that may interfere with certain analytical workflows or require documentation in regulated environments [1]. The deuterated analog's intrinsic oxidative stability, attributed to the kinetic isotope effect of deuterium substitution at the vinylic positions, eliminates the need for antioxidant additives.

Compound Stability Storage Conditions Method Reproducibility

Optimal Scientific and Industrial Applications of cis-4-Heptenal-D2 Based on Quantitative Evidence


Stable Isotope Dilution Assay (SIDA) for Omega-3 Oxidation Biomarker Quantification in Dairy and Seafood Quality Control

Use cis-4-Heptenal-D2 as the internal standard in GC-MS or LC-MS SIDA methods to quantify endogenous cis-4-heptenal as a specific marker of omega-3 fatty acid oxidative degradation in milk, fish oil, and processed seafood products. The +2 Da mass shift ensures complete mass spectrometric resolution from the native analyte while maintaining identical chromatographic retention, enabling accurate compensation for matrix effects and ionization suppression. This application is validated by the linear dose-response relationship between dietary omega-3 enrichment and cis-4-heptenal accumulation during milk storage and the compound's identification as a key odor-active oxidation product in Pacific saury processing [1].

Olfactory Neuroscience Mechanistic Studies of Ligand-Biased GPCR Signaling

Employ cis-4-Heptenal-D2 in calcium imaging and pharmacological studies of olfactory receptor signaling, where the compound's unique dual pathway modulation (cAMP activation plus PLC suppression) distinguishes it from structurally similar odorants that activate single pathways . The deuterated analog provides metabolic stability for extended time-course experiments and enables MS-based tracking of ligand distribution and receptor occupancy without altering the biologically active conformation of the molecule. This application is particularly valuable for investigating biased agonism at olfactory GPCRs, a frontier area in chemosensory neuroscience [1].

GC-MS Method Development and Validation for Food Authenticity and Shelf-Life Studies

Integrate cis-4-Heptenal-D2 as the deuterated internal standard in validated GC-MS methods for monitoring lipid oxidation during food storage and processing. The compound's minimal retention time deviation (<0.02 min) relative to the native analyte ensures accurate matrix effect compensation, while its documented stability at ambient shipping conditions simplifies laboratory workflow and reduces cold-chain costs . The elimination of antioxidant additives (required for the unlabeled compound) reduces potential interferences and streamlines method validation documentation for ISO 17025 accredited food testing laboratories [1].

NMR-Based Batch Release Testing and Isotopic Purity Verification for Regulated Environments

Implement ¹H and ²H NMR spectroscopy protocols for batch-to-batch quality verification of cis-4-Heptenal-D2 in GMP and GLP environments. The site-specific deuteration at vinylic positions provides unambiguous spectroscopic confirmation of labeling integrity, with absent/reduced ¹H NMR vinylic signals and distinct ²H NMR vinylic resonance . This site-specific NMR signature is not available from perdeuterated or randomly labeled analogs, making cis-4-Heptenal-D2 the preferred internal standard for methods requiring documented isotopic purity and labeling position traceability for regulatory submissions [1].

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